

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Retusin

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Compound of Interest

Compound Name: Retusin (Standard)

Cat. No.: B192262

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Audience: Researchers, scientists, and drug development professionals.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. This protocol outlines the use of Reversed-Phase HPLC (RP-HPLC) with UV detection for the analysis of Retusin, a flavonoid compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Retusin, being a moderately polar compound, will be separated based on its hydrophobic interactions with the stationary phase. The concentration of Retusin in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from Retusin standards of known concentrations.

Materials and Reagents

- Retusin standard (high purity)
- HPLC grade acetonitrile
- HPLC grade methanol
- HPLC grade water
- Formic acid or phosphoric acid (analytical grade)

- 0.45 µm syringe filters

Instrumentation

- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Analytical balance
- Volumetric flasks and pipettes
- Ultrasonic bath

Experimental Protocols

4.1 Preparation of Standard Solutions

A stock solution of the Retusin standard is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable solvent, such as methanol.^{[1][2][3][4]} This stock solution is then serially diluted to prepare a series of calibration standards with different concentrations.^[5]

- **Stock Solution** (e.g., 1 mg/mL): Accurately weigh 10 mg of Retusin standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.
- **Working Standards**: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

4.2 Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, formulation). A general procedure for a solid sample is as follows:

- Accurately weigh a known amount of the homogenized sample.

- Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication or another appropriate extraction technique.
- Centrifuge the extract to pellet any solid particles.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

4.3 HPLC Conditions

The following HPLC conditions are a general starting point for the analysis of flavonoids like Retusin and may require optimization.

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	A: 0.1% Formic acid in Water B: Acetonitrile
Gradient	0-20 min, 30-70% B 20-22 min, 70-100% B 22-30 min, 100% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	280 nm and 365 nm

4.4 Quantitative Analysis

- Inject the prepared standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.
- Determine the linearity of the calibration curve by calculating the correlation coefficient (R^2), which should ideally be >0.99.
- Inject the prepared sample solutions into the HPLC system.

- Identify the Retusin peak in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of Retusin in the sample using the regression equation from the calibration curve.

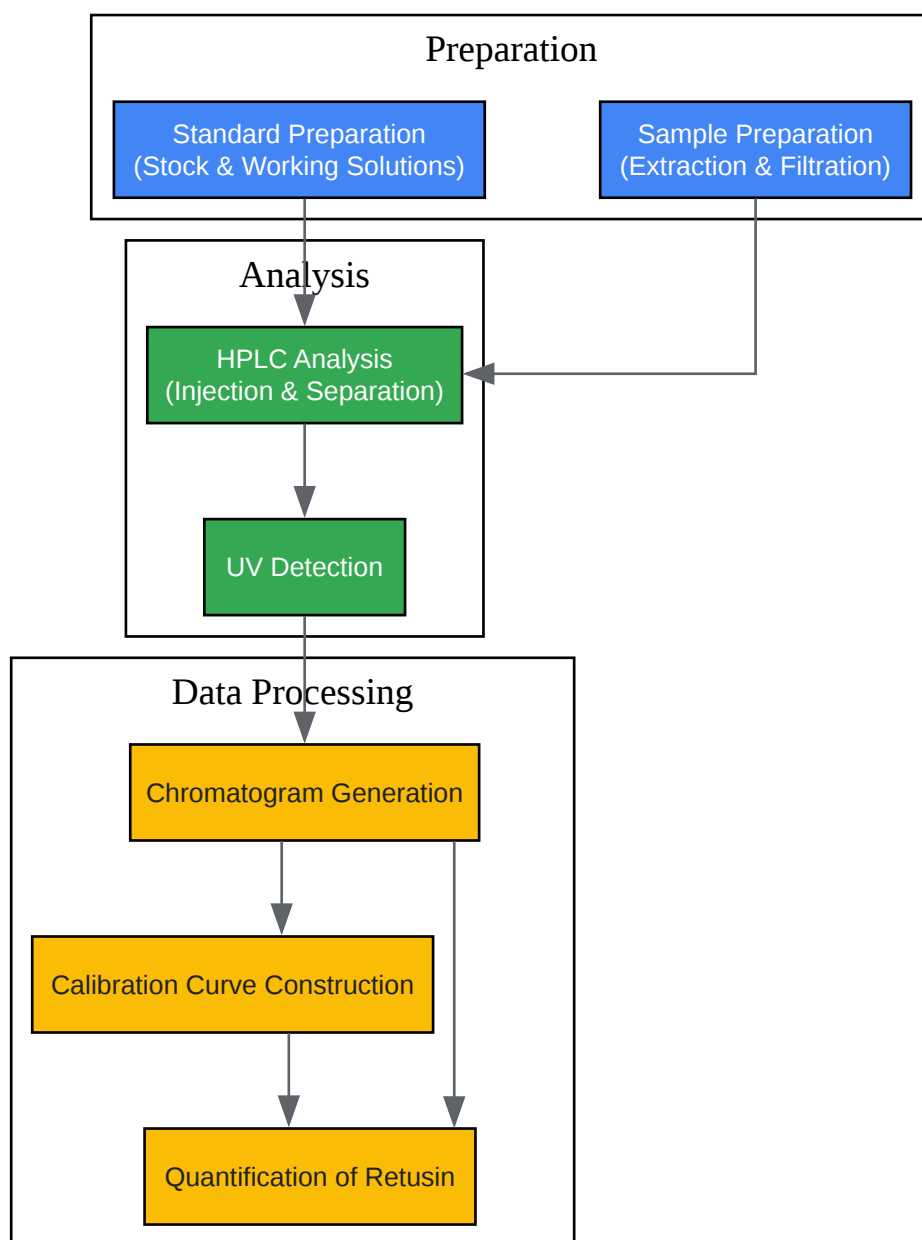
Data Presentation

Table 1: Typical Quantitative Data for Flavonoid HPLC Analysis

Parameter	Typical Value/Range
Retention Time (tR)	Dependent on specific flavonoid and conditions
Linearity (R ²)	> 0.99
Limit of Detection (LOD)	0.01 µg/mL
Limit of Quantification (LOQ)	0.02 µg/mL
Precision (RSD%)	< 2%
Accuracy (Recovery %)	95 - 105%

Visualization

Experimental Workflow for Retusin HPLC Analysis



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Caption: Workflow for the HPLC analysis of Retusin.

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